methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate is a chemical compound that features a pyrazole ring with difluoromethyl, methyl, and carboxylate groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate typically involves several steps. One common method starts with the ethyl ester of difluoroacetoacetic acid, which is treated with triethyl orthoformate in the presence of acetic anhydride. This intermediate is then reacted with methyl hydrazine to form the required pyrazole ring. The ester is subsequently hydrolyzed with sodium hydroxide to yield the pyrazole acid .
Industrial Production Methods
Industrial production of this compound has been optimized by various chemical companies, including Syngenta, Bayer Crop Science, and BASF. These optimizations focus on improving yield, purity, and cost-effectiveness while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate has several scientific research applications:
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate involves the inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts the production of ATP, leading to the death of fungal cells .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar structure but has a carboxylic acid group instead of a carboxylate ester.
Benzovindiflupyr: A fungicide that also inhibits succinate dehydrogenase and has a similar pyrazole structure.
Fluxapyroxad: Another fungicide with a similar mechanism of action and structural motif.
Uniqueness
Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit succinate dehydrogenase makes it particularly valuable in the development of fungicides .
Properties
Molecular Formula |
C10H10F2N4O2 |
---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
methyl 1-[[2-(difluoromethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H10F2N4O2/c1-18-9(17)7-4-14-15(5-7)6-8-2-3-13-16(8)10(11)12/h2-5,10H,6H2,1H3 |
InChI Key |
IHIYAMZQQUDZSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC2=CC=NN2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.